Suprofen

Description

Historical Context of Suprofen Development and Research

This compound was originally researched by companies such as Johnson and Johnson. patsnap.com It falls under the category of NSAIDs known for their anti-inflammatory, analgesic, and antipyretic characteristics. patsnap.com this compound was first approved in 1985. nih.gov Early research identified this compound as a potent peripherally acting analgesic with anti-inflammatory and antipyretic properties. karger.com Preclinical studies indicated a wide separation between its analgesic activity and gastrointestinal irritation, suggesting its potential as a valuable and versatile analgesic. karger.com Research in the early 1980s explored its effects on various nociceptive mediators, including arachidonic acid, bradykinin (B550075) (BK), and prostaglandins (B1171923) (PGs). nih.gov Studies in mice showed that this compound could antagonize abdominal stretching induced by these substances. nih.gov Research in rabbits demonstrated that this compound blocked the reflex discharge of spinal sensory neurons evoked by bradykinin. nih.gov

Evolution of Research Perspectives on this compound within NSAID Pharmacology

The understanding of this compound's mechanism of action evolved alongside the broader research into NSAIDs and their interaction with the cyclooxygenase enzyme system. Like other NSAIDs, this compound's primary mechanism was found to involve the inhibition of COX enzymes, specifically both COX-1 and COX-2 isoforms. patsnap.comnih.gov These enzymes are crucial in the synthesis of prostaglandins from arachidonic acid, which are key mediators of inflammation, pain, and fever. patsnap.compatsnap.com

Early research suggested this compound inhibited prostaglandin (B15479496) synthetase in a tissue-selective manner. karger.com The evolution of research highlighted that by blocking COX activity, this compound reduces prostaglandin synthesis, thereby alleviating pain and inflammation. patsnap.compatsnap.com This mechanism was particularly recognized as beneficial in ophthalmic conditions where inflammation contributes to discomfort and impaired vision. patsnap.com

Research also explored whether this compound's analgesic activity involved mechanisms beyond just inhibiting prostaglandin synthesis. Studies suggested that at higher doses, this compound might directly interact with prostaglandins and other nociceptive mediators like bradykinin at a common site, possibly at peripheral nerve endings. nih.gov

While this compound, like ibuprofen (B1674241), is considered a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2, the understanding of the distinct roles of these isoforms influenced the perspective on NSAID research. drugbank.comsajaa.co.za COX-1 is generally involved in maintaining physiological functions, while COX-2 is primarily induced during inflammatory states. patsnap.com Research on NSAIDs, in general, has shown that blocking COX-2 contributes to the beneficial anti-inflammatory effects, while COX-1 inhibition is linked to some side effects. sajaa.co.za This understanding has driven research towards selective COX-2 inhibitors, although this compound's research predates the widespread focus on COX-2 selectivity.

Research has also investigated the metabolic fate of this compound, particularly concerning the thiophene (B33073) moiety in its structure. Studies have explored the potential for the formation of reactive metabolites through pathways like thiophene epoxidation. researchgate.net

Current Research Landscape and Future Directions for this compound

While this compound's use has become more limited compared to other NSAIDs like ibuprofen or ketorolac, partly due to its specific ophthalmic application, research perspectives continue to evolve. patsnap.com Current research in the broader field of NSAIDs and pain management is exploring novel approaches, including targeting downstream prostaglandin receptors like EP4 to potentially reduce unwanted effects associated with COX inhibition. researchgate.net Although the provided information does not detail specific current research directly on this compound in these novel areas, the general landscape of NSAID research influences potential future directions for compounds like this compound.

Research into the synthesis of this compound and related compounds continues, with studies exploring efficient and practical methods for their production. researchgate.net

The understanding of su this compound's interaction with COX enzymes remains a core area of research, with databases continuing to list its mechanism as binding to and inhibiting both COX-1 and COX-2. nih.gov

Future directions in research related to compounds like this compound might involve exploring modifications to the chemical structure to potentially alter its COX selectivity, improve its therapeutic profile, or reduce potential metabolic liabilities, drawing lessons from the development of other NSAIDs. Research into prodrugs of NSAIDs with reduced ulcerogenic potential also represents a relevant area of study within NSAID pharmacology that could potentially influence future perspectives on compounds like this compound. sajaa.co.zaresearchgate.net

Detailed research findings on this compound's effects on various mediators and neuronal activity have been documented. For instance, studies in rats demonstrated that this compound induced a marked decrease in the firing evoked in arthritic rats by ankle mobilization, an effect observed at significantly lower doses compared to aspirin (B1665792). capes.gov.br

Here is a summary of some research findings:

| Mediator/Target | Effect of this compound | Research Subject |

| Arachidonic Acid | Antagonized abdominal stretching induced by arachidonic acid (ED50 = 0.07 mg/kg, p.o.) | Mice |

| Bradykinin (BK) | Antagonized abdominal stretching induced by BK (ED50 = 65 mg/kg, p.o.) | Mice |

| Bradykinin (BK) | Blocked reflex discharge of spinal sensory neurons evoked by BK (ED50 = 0.98 mg/kg, i.a.) | Rabbits |

| Acetylcholine (B1216132) (ACh) | Antagonized abdominal stretching induced by ACh (ED50 = 1.7 mg/kg, p.o.) | Mice |

| Acetic Acid (HAC) | Antagonized abdominal stretching induced by HAC (ED50 = 4.6 mg/kg, p.o.) | Mice |

| Prostaglandin E2 (PGE2) | Antagonized abdominal stretching induced by PGE2 (ED50 = 20.2 mg/kg, i.p.) | Mice |

| Thalamic Neuronal Firing | Decreased evoked firing in arthritic rats (3.7 mg/kg, i.v.) | Arthritic Rats |

This table summarizes findings related to this compound's interaction with various pain and inflammation mediators and its effects on neuronal activity in research settings. nih.govcapes.gov.br

Further research has explored the efficacy of this compound in combination with other analgesics in clinical settings, such as studies evaluating this compound in combination with codeine for pain relief in oral surgery. researchgate.net

The ongoing research landscape for NSAIDs, including investigations into novel targets and synthesis methods, provides a framework for potential future research directions concerning this compound, even if specific large-scale studies on this compound are less prominent currently compared to other NSAIDs.

Structure

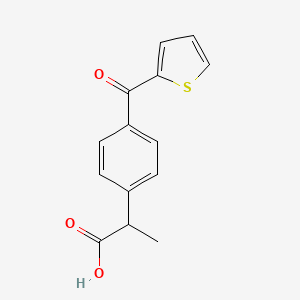

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-[4-(thiophene-2-carbonyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3S/c1-9(14(16)17)10-4-6-11(7-5-10)13(15)12-3-2-8-18-12/h2-9H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDKGKXOCJGEUJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(=O)C2=CC=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5045469 | |

| Record name | Suprofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Suprofen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015008 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

limited solubility, 4.22e-02 g/L | |

| Record name | Suprofen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00870 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Suprofen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015008 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

40828-46-4 | |

| Record name | Suprofen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40828-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Suprofen [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040828464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Suprofen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00870 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | suprofen | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757876 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | suprofen | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303611 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Suprofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Suprofen | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.071 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SUPROFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/988GU2F9PE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Suprofen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015008 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

124.3 °C | |

| Record name | Suprofen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00870 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Suprofen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015008 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanistic Investigations of Suprofen

Cyclooxygenase Enzyme Inhibition

Suprofen functions as an inhibitor of cyclooxygenase enzymes, specifically targeting both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) isoforms. By binding to these enzymes, this compound prevents the synthesis of prostaglandins (B1171923), which are crucial signaling molecules involved in the inflammatory response drugbank.comnih.govpatsnap.comtaylorandfrancis.comcaymanchem.com. This dual inhibitory action is central to this compound's therapeutic properties as an anti-inflammatory, analgesic, and antipyretic agent taylorandfrancis.comselleckchem.com.

Inhibition of COX-1 Isoenzyme

Research indicates that this compound inhibits the COX-1 isoenzyme. The COX-1 enzyme is constitutively expressed in various tissues and plays a role in maintaining normal physiological functions, including protecting the gastric lining and regulating renal blood flow patsnap.com. Studies have reported IC50 values for this compound's inhibition of COX-1. For instance, IC50 values of 1.1 µM have been reported for COX-1 inhibition caymanchem.comlabscoop.comncats.ioresearchgate.net.

Inhibition of COX-2 Isoenzyme

In addition to COX-1, this compound also inhibits the COX-2 isoenzyme. COX-2 is primarily induced during inflammatory processes and is responsible for the increased production of prostaglandins at sites of inflammation patsnap.com. IC50 values for this compound's inhibition of COX-2 have been documented. Reported IC50 values for COX-2 inhibition are around 8.7 µM caymanchem.comlabscoop.comresearchgate.net and 8.3 µM ncats.io.

Differential Selectivity and Functional Implications

This compound is generally characterized as a non-selective or dual inhibitor of both COX-1 and COX-2 enzymes caymanchem.comselleckchem.comlabscoop.comncats.io. The reported IC50 values suggest a degree of differential potency, with lower concentrations required to inhibit COX-1 compared to COX-2 caymanchem.comlabscoop.comncats.ioresearchgate.net. This non-selective inhibition has functional implications. While the inhibition of COX-2 contributes to the anti-inflammatory and analgesic effects by reducing pro-inflammatory prostaglandin (B15479496) synthesis, the inhibition of COX-1 can impact physiological processes mediated by this isoform patsnap.com.

The differential selectivity can be summarized with representative IC50 values:

| Enzyme | IC50 (µM) | Source |

| COX-1 | 1.1 | caymanchem.comlabscoop.comncats.ioresearchgate.net |

| COX-2 | 8.7 | caymanchem.comlabscoop.comresearchgate.net |

| COX-2 | 8.3 | ncats.io |

This profile indicates that this compound inhibits both isoforms, contributing to its broad anti-inflammatory properties, but also carrying the potential for effects related to COX-1 inhibition.

Prostaglandin Biosynthesis Pathway Modulation

This compound's inhibition of COX enzymes directly impacts the prostaglandin biosynthesis pathway. This pathway begins with the release of arachidonic acid from cellular phospholipid bilayers, a process catalyzed by phospholipase A2 drugbank.comnih.gov. Cyclooxygenase enzymes then act on arachidonic acid to produce cyclic endoperoxides, which are precursors to various prostaglandins and thromboxanes nih.govarvojournals.orgebi.ac.uk.

Impact on Arachidonic Acid Metabolism

By inhibiting COX-1 and COX-2, this compound interferes with the conversion of arachidonic acid into downstream prostaglandin products drugbank.comnih.govarvojournals.orgebi.ac.ukontosight.ai. This blockage in the metabolic cascade catalyzed by cyclooxygenase enzymes is the primary mechanism by which this compound reduces prostaglandin synthesis patsnap.comontosight.aipatsnap.com. While corticosteroids inhibit phospholipase A2, the enzyme responsible for releasing arachidonic acid, NSAIDs like this compound act directly on the cyclooxygenase step of the pathway arvojournals.org.

Reduction of Pro-inflammatory Prostaglandin Synthesis

A key consequence of this compound's action is the reduction in the synthesis of pro-inflammatory prostaglandins patsnap.comcaymanchem.com. Prostaglandins, such as prostaglandin E2 (PGE2) and prostaglandin F2 alpha (PGF2 alpha), are significant mediators of inflammation, pain, and fever drugbank.comnih.govpatsnap.compatsnap.com. They contribute to inflammation by sensitizing nerve endings and promoting vasodilation and increased vascular permeability patsnap.com. By inhibiting their production, this compound effectively alleviates these symptoms patsnap.compatsnap.com. Studies have shown this compound to be particularly potent in inhibiting the production of PGE2 and PGF2 alpha nih.gov.

Interactions with Nociceptive Mediators Beyond Prostaglandins

While this compound's analgesic and anti-inflammatory effects are largely attributed to prostaglandin synthesis inhibition, research indicates interactions with other mediators involved in nociception guidetopharmacology.orgalfa-chemistry.comlabsolu.ca.

Bradykinin-Induced Pain Modulation

Studies have explored this compound's influence on pain mediated by bradykinin (B550075) (BK), a potent inflammatory mediator known to sensitize nociceptors nih.govwikipedia.org. Experimental evidence suggests that this compound can antagonize the peripheral, pain-inducing actions of bradykinin guidetopharmacology.orgalfa-chemistry.com. In mice, this compound demonstrated an ability to antagonize abdominal stretching induced by bradykinin alfa-chemistry.com. Furthermore, in rabbits, intra-arterially administered this compound was shown to block the reflex discharge of spinal sensory neurons evoked by bradykinin alfa-chemistry.com. This indicates a potential mechanism by which this compound may modulate pain signaling pathways involving bradykinin.

Acetylcholine (B1216132) and Carbachol (B1668302) Interactions in Ocular Systems

In the context of ocular applications, particularly concerning the prevention of intraoperative miosis during cataract surgery, this compound's interactions with cholinergic agonists like acetylcholine (ACh) and carbachol have been investigated mims.comcenmed.comfishersci.co.ukmetabolomicsworkbench.orgnih.govlabsolu.ca. Prostaglandins are understood to contribute to miosis during ocular surgery independently of cholinergic mechanisms mims.com.

Clinical and experimental studies have examined the potential for this compound to interfere with the miotic effects of exogenously administered cholinergic agents mims.comcenmed.comfishersci.co.ukmetabolomicsworkbench.orgnih.govlabsolu.ca. Research in pigmented rabbits compared the effects of topical this compound and flurbiprofen (B1673479) on miosis induced by anterior chamber irrigation with either acetylcholine or carbachol metabolomicsworkbench.org. The study found that in anterior chambers irrigated with carbachol, pretreatment with this compound was associated with less miosis compared to control (tears) or flurbiprofen metabolomicsworkbench.org. However, when miosis was induced by acetylcholine, no significant difference in pupillary constriction was observed between the this compound-treated group and the other groups metabolomicsworkbench.org. This suggests a differential interaction or effect of this compound depending on the specific cholinergic agonist involved. Some reports also indicate that concurrent use of ophthalmic NSAIDs, including this compound, may inactivate the actions of acetylcholine and carbachol ophthalmic preparations cenmed.comfishersci.co.uk.

Tissue-Selective Inhibition Mechanisms

Evidence suggests that this compound may exhibit tissue-selective inhibition of prostaglandin synthesis, contributing to its pharmacological profile labsolu.ca. Studies comparing the potency of this compound against other NSAIDs in inhibiting prostaglandin production in various tissues have provided insights into this selectivity.

Pharmacological Studies of Suprofen

Analgesic Properties and Mechanisms of Action

Suprofen is recognized as a potent, peripherally acting non-narcotic analgesic. nih.gov Its analgesic activity is largely attributed to its inhibitory effect on prostaglandin (B15479496) biosynthesis. nih.govnih.govnih.gov

Peripheral Analgesic Effects

The peripheral analgesic effects of this compound are linked to its ability to inhibit the synthesis of prostaglandins (B1171923) from arachidonic acid. nih.gov Prostaglandins contribute to pain by sensitizing nerve endings. patsnap.com By reducing prostaglandin levels, this compound effectively alleviates pain symptoms. patsnap.com Studies in mice have shown that this compound antagonizes abdominal stretching induced by arachidonic acid, acetylcholine (B1216132) (ACh), bradykinin (B550075) (BK), acetic acid (HAc), and prostaglandin E2 (PGE2). nih.gov In rabbits, intra-arterially administered this compound blocked the reflex discharge of spinal sensory neurons evoked by bradykinin. nih.gov This suggests that this compound blocks the nociceptive actions of prostaglandins by inhibiting their formation and potentially by directly interacting with prostaglandins and other mediators like bradykinin at peripheral nerve endings. nih.gov

Attenuation of Hyperalgesia

This compound has been shown to attenuate hyperalgesia, which is an increased sensitivity to painful stimuli. nih.gov The action of peripherally acting analgesics like this compound is based on their ability to inhibit prostaglandin biosynthesis and attenuate hyperalgesia. nih.gov Preclinical data indicates that this compound raises the threshold to pain induced by prostaglandins. nih.gov While the search results discuss hyperalgesia and its attenuation by NSAIDs generally, specific detailed research findings solely on this compound's attenuation of hyperalgesia beyond its prostaglandin synthesis inhibition and threshold-raising effects were not extensively detailed in the provided snippets. nih.govnih.govwfsahq.orgukzn.ac.za

Potentiation of Other Analgesics

Research has indicated that this compound can potentiate the analgesic activity of other non-addictive analgesics, such as acetaminophen (B1664979). google.comgoogle.com This potentiation is suggested to be more than merely an additive effect. google.comgoogle.com Studies using the rat adjuvant arthritic flexion test, a model for pathologically induced pain, have assessed the interaction activity of combinations. google.comgoogle.com Data from these experiments indicate that this compound potentiates the analgesic activity of acetaminophen, with experimental points falling below the theoretical line of additivity in isobolograms. google.comgoogle.com Similarly, the addition of this compound to certain centrally-acting analgesics, such as codeine, has been shown to enhance analgesic activity, indicated by an exponential decrease in the ED50 values of the centrally-acting agent as a function of this compound dose. google.com

Here is a table summarizing some analgesic effects observed in preclinical studies:

| Mediator/Inducer | Species | Effect Antagonized by this compound | ED50 (this compound) | Reference |

| Arachidonic acid | Mice | Abdominal stretching | 0.07 mg/kg, p.o. | nih.gov |

| Acetylcholine (ACh) | Mice | Abdominal stretching | 1.7 mg/kg, p.o. | nih.gov |

| Bradykinin (BK) | Mice | Abdominal stretching | 65 mg/kg, p.o. | nih.gov |

| Acetic acid (HAc) | Mice | Abdominal stretching | 4.6 mg/kg, p.o. | nih.gov |

| PGE2 | Mice | Abdominal stretching | 20.2 mg/kg, i.p. | nih.gov |

| Bradykinin (BK) | Rabbits | Reflex discharge of spinal sensory neurons | 0.98 mg/kg, i.a. | nih.gov |

| Ankle mobilization | Rats | Evoked firing of thalamic neurons (arthritic model) | 3.7 mg/kg, i.v. | capes.gov.br |

Anti-inflammatory Properties

This compound possesses anti-inflammatory properties in addition to its analgesic effects. nih.govkarger.comresearchgate.net These properties are also primarily mediated through the inhibition of prostaglandin synthesis. drugbank.compatsnap.compatsnap.com

Modulation of Ocular Inflammation Pathways

This compound has been particularly utilized in ophthalmic applications to manage pain and inflammation in the eyes, especially following surgery. drugbank.compatsnap.compatsnap.com Ocular inflammation can involve disrupted blood-aqueous barrier, conjunctival hyperemia, miosis, and increased intraocular pressure, mediated by COX pathways. thepharmstudent.com By inhibiting COX enzymes, this compound reduces the synthesis of prostaglandins, thereby controlling inflammation in the eye. patsnap.compatsnap.com Studies in rabbits have evaluated the bioavailability and corneal anti-inflammatory effect of topical this compound. nih.gov While topical application after inflammation induction did not suppress polymorphonuclear leukocyte invasion, treatment initiated prior to inflammation and maintained afterward resulted in a significant decrease in PMN invasion of the cornea. nih.gov This highlights the importance of the timing of administration in modulating the inflammatory response in the eye.

Reduction of Vascular Permeability and Vasodilation

Prostaglandins contribute to inflammation by promoting vasodilation and increased vascular permeability in affected tissues. patsnap.com By inhibiting prostaglandin synthesis, this compound helps to reduce these effects. patsnap.com In the context of ocular inflammation, prostaglandins can cause vasodilation in rabbit eyes and disruption of the blood-aqueous barrier, leading to increased vascular permeability. thepharmstudent.com The inhibition of protein influx in the aqueous humor observed with NSAIDs like sodium naproxen (B1676952), which also inhibit the cyclo-oxygenase pathway, is related to the reduction of vascular permeability. capes.gov.br While the search results confirm that prostaglandins mediate vasodilation and increased vascular permeability in inflammation, and that NSAIDs like this compound inhibit prostaglandin synthesis, specific detailed research findings solely on this compound's direct effect on reducing vascular permeability and vasodilation were not extensively detailed in the provided snippets beyond its general mechanism of inhibiting prostaglandins. patsnap.comthepharmstudent.comtouchophthalmology.comgoogle.comamegroups.orgnih.gov

Antipyretic Properties

This compound, a non-steroidal anti-inflammatory drug (NSAID), has demonstrated notable antipyretic properties in various pharmacological studies. Its mechanism of action in reducing fever is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. drugbank.compatsnap.compatsnap.commedicaldialogues.in These enzymes are crucial for the biosynthesis of prostaglandins from arachidonic acid. drugbank.commedicaldialogues.in Prostaglandins, particularly prostaglandin E₂, play a key role in modulating the body's temperature set point in the hypothalamus, the brain's thermoregulatory center. patsnap.com By inhibiting prostaglandin synthesis, this compound effectively lowers this set point, thereby reducing fever. patsnap.com

Detailed research findings from both animal and clinical studies support this compound's antipyretic efficacy. In rats with yeast-induced fever, this compound exhibited potent antipyretic activity. nih.govkarger.com A study found that the lowest effective dose for reducing fever in this model was 5 mg/kg, with restoration of normal body temperature achieved at 40 mg/kg. nih.gov Notably, hypothermia was not observed even at doses as high as 160 mg/kg, suggesting a favorable safety margin in terms of temperature regulation compared to some other antipyretics. nih.gov The ED₅₀ (effective dose for 50% of animals) for reducing fever below 39°C at the time of peak hyperthermia was determined to be 10.0 mg/kg (with confidence limits of 6.6–15.2 mg/kg) in this rat model. nih.gov Comparative studies in the same model showed ED₅₀ values of 5.7 mg/kg for indomethacin (B1671933), 38 mg/kg for tolmetin, 76 mg/kg for phenylbutazone, and 113 mg/kg for acetylsalicylic acid, indicating this compound's potency relative to other NSAIDs. nih.gov

Clinical studies have also investigated the antipyretic effects of this compound in humans. A randomized double-blind study evaluated the antipyretic effect of this compound 300 mg suppositories compared to placebo in patients with fever of various etiologies. nih.gov In this study, which included 61 evaluable patients, the mean temperature in the this compound group dropped from a baseline of 38.8°C to 37.9°C within 3 hours and 37.6°C within 6 hours. nih.gov In contrast, the placebo group showed a less marked decrease, with mean temperatures of 38.4°C after 3 hours and 38.2°C after 6 hours. nih.gov this compound demonstrated statistically significant superiority over placebo in reducing temperature from 3 hours up to 6 hours post-administration. nih.gov

Further clinical investigations in pediatric patients have also assessed this compound's antipyretic efficacy. An open and a double-blind study using this compound syrup at various dose levels (1, 2, 3, 4, 5, 7.5, and 10 mg/kg body weight) in children aged 2 to 12 years with initial rectal temperatures of at least 39.0°C showed that doses upward of 5 mg/kg body weight exerted a satisfactory and long-lasting antipyretic effect. nih.gov In the double-blind study, only the 5 mg/kg group saw the mean temperature drop below the subfebrile threshold of 38.0°C, remaining constant for up to 6 hours. nih.gov Lower doses did not achieve a sufficient antipyretic effect. nih.gov An additional open study with higher doses (7.5 and 10 mg/kg) also indicated good antipyretic effects, though not superior to the 5 mg/kg dose. nih.gov Another single-blind study comparing this compound syrup (10 mg/ml) to metamizole (B1201355) drops in pediatric patients with fever due to bacterial or virus infections found that the antipyretic effect with this compound set in more rapidly. nih.gov

The following table summarizes some key findings from antipyretic studies of this compound:

| Study Type | Subject (Model) | Dose (Route) | Key Finding | Source |

| Preclinical | Rats (Yeast-induced fever) | 5-160 mg/kg (s.c.) | Lowest effective dose: 5 mg/kg; ED₅₀: 10.0 mg/kg; No hypothermia at high doses. | nih.gov |

| Clinical (Adult) | Patients with fever | 300 mg (Suppository) | Significant temperature reduction compared to placebo from 3-6 hours. | nih.gov |

| Clinical (Pediatric) | Children with fever | ≥ 5 mg/kg (Syrup) | Satisfactory, long-lasting antipyretic effect. | nih.gov |

| Clinical (Pediatric) | Children with fever | 10 mg/ml (Syrup) | More rapid onset of antipyretic effect compared to metamizole. | nih.gov |

These studies collectively demonstrate this compound's effectiveness as an antipyretic agent, mediated through its inhibition of prostaglandin synthesis.

Suprofen Metabolism and Pharmacokinetics Research

Absorption and Distribution Studies

Studies investigating the pharmacokinetics of suprofen have provided insights into its absorption and distribution characteristics. Following oral administration of this compound capsules to healthy male volunteers, plasma level curves were observed that could be fitted to a two-compartmental model. nih.gov The absolute bioavailability of this compound administered as a single capsule was determined to be 92.2% based on AUC-values, suggesting the absence of a significant first-pass effect. nih.gov The plasma input curve, determined by point-area deconvolution and assuming first-order input, indicated a half-life of 23 minutes. nih.gov

Systemic absorption of this compound has also been noted following topical ocular administration. Furthermore, this compound has been shown to be excreted in human milk after a single oral dose, with the milk concentration being approximately 1% of the plasma level.

Biotransformation Pathways

This compound undergoes significant biotransformation, primarily in the liver, involving both Phase I and Phase II metabolic pathways. drugbank.comnih.govresearchgate.net Key enzymes involved include cytochrome P450 (CYP) isoforms and UDP-glucuronosyltransferases (UGTs). drugbank.comnih.gov The metabolism of this compound involves oxidative pathways affecting the thiophene (B33073) ring and conjugation reactions. drugbank.comnih.govnih.gov Metabolites identified include this compound S-oxide, Thiophene-4,5-epoxide, and this compound glucuronide. drugbank.com Thiophene-containing compounds like this compound can undergo oxidative metabolism through pathways such as S-oxidation and epoxidation, leading to the formation of electrophilic intermediates. nih.govnih.gov

Cytochrome P450 Isozyme 2C9 (CYP2C9) Metabolism

Cytochrome P450 2C9 (CYP2C9) plays a major role in the hepatic metabolism of this compound. drugbank.comnih.govoup.comnih.gov This enzyme is responsible for the oxidative biotransformation of a large number of drugs, including several non-steroidal anti-inflammatory drugs (NSAIDs). nih.govwikipedia.org

S-oxidation Pathway

One of the oxidative metabolic pathways for thiophene-containing drugs like this compound is S-oxidation. nih.govnih.govresearchgate.net This process, catalyzed by cytochrome P450 enzymes, leads to the formation of thiophene S-oxides. nih.gov These S-oxide metabolites are electrophilic and unstable intermediates. nih.gov

Thiophene Epoxidation and Reactive Metabolite Formation

Another significant oxidative pathway involves the epoxidation of the thiophene ring. researchgate.netnih.govresearchgate.netresearchgate.net This reaction, also mediated by cytochrome P450 enzymes, results in the formation of highly reactive thiophene epoxide intermediates. researchgate.netnih.gov These reactive metabolites can subsequently interact with nucleophiles. nih.gov The formation of a this compound-glutathione conjugate has been observed in microsomal incubations containing glutathione (B108866), providing evidence for the generation of an electrophilic intermediate during the CYP2C9-mediated metabolism of this compound. researchgate.net It is worth noting that thiophene S-oxides and thiophene epoxides share the same mass, making their differentiation solely by mass spectrometry challenging in typical drug metabolism studies. nih.gov

Mechanism-Based Inactivation of CYP2C9

This compound has been identified as a mechanism-based inactivator of human recombinant CYP2C9. oup.comresearchgate.netsci-hub.senih.govresearchgate.netselleckchem.com This inactivation is time- and concentration-dependent and requires NADPH, consistent with a mechanism-based process. researchgate.net Studies using diclofenac (B195802) as a probe substrate demonstrated that this compound inactivates the diclofenac-4-hydroxylase activity of CYP2C9. researchgate.net The loss of enzyme activity follows pseudo-first-order kinetics. researchgate.net

Kinetic parameters for the inactivation of CYP2C9 by this compound have been determined. In one study, the inactivation kinetics were described by a sigmoidal profile when using (S)-flurbiprofen and diclofenac as reporter substrates, although the inactivation was less efficient compared to tienilic acid. nih.gov When using (S)-warfarin 7-hydroxylation as the reporter reaction, the inactivation by this compound was best fitted to a hyperbolic equation and showed higher efficiency compared to the other probe substrates. nih.gov

Further investigations suggest that the mechanism of inactivation involves covalent modification of the CYP2C9 apoprotein, as extensive dialysis did not restore enzyme activity. researchgate.net The addition of exogenous nucleophiles like glutathione and semicarbazide (B1199961) partially protected against inactivation, further supporting the involvement of a reactive intermediate. researchgate.net

Research comparing this compound to tienilic acid, another thiophene-containing mechanism-based inactivator of CYP2C9, revealed differences in their interaction with the enzyme. nih.gov Tienilic acid was found to be a higher affinity substrate for CYP2C9 and exhibited more efficient inactivation compared to this compound. nih.gov

Data on the kinetics of CYP2C9 inactivation by this compound:

| Reporter Substrate | Kinetic Profile | Inactivation Efficiency (mL/min/µmol) | Kinact (min⁻¹) | KI (µM) | Partition Ratio |

| (S)-Flurbiprofen | Sigmoidal | ~1 nih.gov | - | - | - |

| Diclofenac | Sigmoidal | ~1 nih.gov | 0.091 researchgate.net | 3.7 researchgate.net | 101 researchgate.net |

| (S)-Warfarin | Hyperbolic | ~3 nih.gov | - | - | - |

Note: Kinetic parameters may vary depending on the experimental conditions and reporter substrate used.

Glucuronidation and Acyl Glucuronide Formation

Glucuronidation is another important metabolic pathway for this compound, leading to the formation of this compound acyl glucuronide. drugbank.comnih.govcurrentseparations.com Acyl glucuronides are reactive metabolites that can undergo acyl migration to form isomeric conjugates. nih.govcurrentseparations.com These isomeric glucuronides are not readily cleaved by beta-glucuronidase. nih.gov

This compound acyl glucuronide is considered a major metabolite in humans. nih.gov It is labile, and its degradation in aqueous buffer is pH-dependent, increasing rapidly near physiological pH with an apparent first-order half-life of 1.4 hours at pH 7.4. nih.gov Both this compound glucuronide and its isomeric conjugates have demonstrated reactivity with albumin in a pH-dependent manner that correlates with the stability of the acyl glucuronide. nih.gov Studies have shown that a percentage of the conjugates added to albumin in solution become covalently bound. nih.gov This covalent binding of this compound to proteins via its reactive acyl glucuronide may have toxicological implications. nih.gov

The covalent binding of this compound equivalents to albumin is significantly enhanced by the addition of cyanide or cyanoborohydride anion, suggesting the involvement of an imine intermediate in the binding process. nih.gov The release of isomeric conjugates upon treatment of the albumin adduct with dilute acid further supports covalent binding occurring via an imine linkage. nih.gov

Formation of Thioester Derivatives

Xenobiotic carboxylic acids, including 2-arylpropionic acid derivatives like this compound, can undergo metabolic activation to form S-acyl-CoA thioesters (CoA conjugates) acs.orgal-edu.com. This process is a significant step in the metabolism of these compounds. The formation of acyl-CoA thioesters is generally accepted as a two-step reaction involving the initial activation of the carboxyl group to yield a reactive acyl-CoA thioester, followed by acyl transfer al-edu.com. This activation is mediated by acyl-CoA synthetases or ATP-dependent acid:CoA ligases al-edu.com.

Studies have investigated the reactivity of these CoA conjugates. In human liver microsomes, the reactivities of CoA conjugates of certain carboxylic acids, such as ibuprofen (B1674241) and ibufenac, were found to be higher compared to their corresponding oxidative metabolites and acyl glucuronides, as measured by covalent binding to microsomal proteins acs.org. However, in the case of this compound and tienilic acid, the reactivities of their oxidative metabolites were higher than their conjugated metabolites, with NADPH-dependent covalent binding observed acs.org.

The formation of acyl-CoA thioesters is also of pharmacological significance for 2-arylpropionic acid NSAIDs. These compounds often exist as racemic mixtures, with the primary pharmacological activity residing in the (+)-(S)-enantiomers nih.gov. The unidirectional chiral inversion from the (-)-(R)- to the (+)-(S)-enantiomer is an intriguing aspect of their enantioselective pharmacokinetics, and available evidence suggests this transformation proceeds via the formation of the acyl-CoA thioester nih.gov.

Chemically modified derivatives, such as this compound 2,2,2-trifluoroethyl thioester, have been synthesized to explore alterations in pharmacokinetic properties. The addition of a thioester moiety can affect drug release, metabolism, and distribution ontosight.ai. Research on such derivatives aims to understand their absorption, distribution, metabolism, and excretion (ADME) profiles to potentially develop agents with improved properties ontosight.ai.

Conjugation with Glutathione

Conjugation with glutathione is another metabolic pathway observed for this compound, particularly in the presence of cytochrome P450 enzymes. Studies involving human recombinant P450 2C9 have shown the formation of a this compound-glutathione conjugate in microsomal mixtures containing glutathione researchgate.netnih.govebi.ac.uk. This conjugation was found to occur on the intact thiophene ring, likely via a thioether linkage researchgate.netnih.govebi.ac.uk.

Mass spectrometry analysis of this conjugate revealed a protonated monoisotopic mass consistent with an elemental composition of C24H28N3O9S2 researchgate.netnih.govebi.ac.uk. The formation of this conjugate was discernible alongside the metabolism of this compound to 5-hydroxythis compound researchgate.netnih.govebi.ac.uk. The addition of exogenous nucleophiles like glutathione partially protected against the inactivation of P450 2C9 by this compound, suggesting the involvement of reactive intermediates researchgate.netnih.govebi.ac.uk.

Literature reports and in silico approaches have also supported that the thiophene moiety is the site of glutathione conjugation for this compound and other thiophene-containing drugs acs.orgacs.org. This conjugation is indicative of a bioactivation pathway that can lead to the formation of reactive metabolites acs.orgacs.org.

Excretion Mechanisms

Research into the excretion mechanisms of this compound has provided insights into its elimination from the body. Studies in normal males following oral administration of this compound have investigated its effects on renal function and excretion. Within 90 minutes after administration, a significant increase in the fractional excretion of uric acid (FEUA) was observed nih.gov. This led to urine becoming supersaturated for uric acid under conditions of ad libitum fluid intake nih.gov.

Simultaneously, decreases in glomerular filtration rate, renal plasma flow, and fractional excretion of sodium (FENa) were noted nih.gov. These findings are consistent with acute uric acid nephropathy as a potential mechanism for this compound-induced renal dysfunction nih.gov. The manufacturer also concluded that intratubular precipitation of uric acid with tubular obstruction was a likely mechanism for renal issues associated with oral this compound, as it increases renal excretion of uric acid drugs.comdrugs.com.

While the exact comprehensive excretion profile (e.g., percentages excreted as parent drug, metabolites in urine, feces, etc.) was not detailed in the provided search results, the significant impact on uric acid excretion and its link to renal effects highlights a key aspect of this compound's elimination.

Influence of Chemical Modifications on Pharmacokinetics

Chemical modifications to the this compound molecule have been explored to understand their influence on its pharmacokinetic properties. As mentioned earlier, the synthesis of derivatives like this compound 2,2,2-trifluoroethyl thioester is aimed at altering pharmacokinetics, potency, and therapeutic applications ontosight.ai. The introduction of a thioester moiety can modify drug release, metabolism, and distribution ontosight.ai.

Deuterium (B1214612) incorporation is another chemical modification that has been studied in the context of this compound pharmacokinetics. For instance, this compound-d3, a deuterated analog, has been used in research. Deuterium incorporation can slow the hepatic metabolism of compounds by cytochrome P450 enzymes, potentially extending the half-life compared to the non-deuterated form . Studies on this compound-d3 have indicated that deuteration can reduce the formation of reactive metabolites, which might mitigate potential hepatotoxicity risks .

Research findings comparing deuterated and non-deuterated this compound have shown differences in pharmacokinetic parameters such as half-life and AUC (Area Under the Curve). For example, a study indicated a half-life of 2.5 hours for this compound compared to 4.1 hours for this compound-d3, and an AUC of 12.3 µg·hr/mL for this compound versus 18.9 µg·hr/mL for this compound-d3 . These differences highlight how chemical modifications can significantly impact the in vivo behavior of the compound.

Toxicological and Safety Research of Suprofen

Renal Toxicity and Nephropathy

Renal complications have been a significant factor in the limited use of oral suprofen. drugs.comdrugs.com Research indicates that this compound can lead to renal dysfunction, with the mechanism most likely involving the intratubular precipitation of uric acid, causing tubular obstruction. drugs.comdrugs.com

Uricosuria and Uric Acid Nephropathy

This compound is known to induce uricosuria, an increased excretion of uric acid in the urine. karger.comnih.gov Studies in healthy male volunteers administered a single dose of 200 mg this compound showed a significant increase in the fractional excretion of uric acid (FEUA) within 90 minutes, rising from a baseline of 8.8 ± 2.6% to 35.5 ± 9.6%. karger.comnih.gov This increase in uric acid excretion can lead to urine becoming supersaturated with uric acid, particularly with ad libitum fluid intake. karger.comnih.gov The precipitation of uric acid crystals within the renal tubules is considered a potential mechanism for the observed acute nephropathy and flank pain syndrome associated with this compound use. drugs.comnih.gov This syndrome, characterized by acute flank pain, hematuria, and transient renal dysfunction, has been noted to occur predominantly in healthy young males after ingesting one or two doses. karger.comnih.gov While the association between uricosuria and acute renal failure has been demonstrated, the role of risk factors such as hyperuricemia, hyperuricosuria, dehydration, and low urinary pH in this compound nephropathy warrants further evaluation. karger.com

Interstitial Nephritis

Rarely, interstitial nephritis, an inflammation of the spaces between the renal tubules, has been associated with intravenously or orally administered this compound. drugs.comdrugs.com In some cases of interstitial nephritis linked to this compound, an allergic mechanism has been suspected. drugs.com This suspicion is based on clinical findings such as acute renal failure, eosinophilia (an increase in eosinophils, a type of white blood cell), positive gallium scanning (an imaging technique that can detect inflammation), and the temporal relationship between this compound use and the onset of these symptoms. drugs.com

Gastrointestinal Effects

Like other NSAIDs, this compound has been associated with gastrointestinal effects. drugs.comdrugs.comingentaconnect.com While generally well tolerated, mild gastrointestinal disturbances have been reported with orally administered this compound. drugs.comdrugs.com

Gastric Lesion Formation and Ulcerogenic Potential

The inhibition of COX-1 by NSAIDs, including this compound, can reduce the production of prostaglandins (B1171923) that protect the stomach lining, potentially leading to gastrointestinal issues such as ulcers or bleeding. patsnap.com Preclinical studies have investigated the ulcerogenic potential of this compound. In rats, a dose of 200 mg/kg of this compound was required to produce gastrointestinal lesions in 50% of the animals. nih.gov This dose is significantly higher (2700 times) than the effective dose 50 (ED50) for analgesic activity in the acetic acid-induced writhing test in rats (ED50 = 0.074 mg/kg). nih.gov Studies comparing this compound to other NSAIDs have shown varying ulcerogenic indices. researchgate.netbioline.org.br

Comparative Gastrointestinal Safety Profiles

Comparative studies have assessed the gastrointestinal safety of this compound against other analgesic agents. In a double-blind, crossover study comparing fecal blood loss in healthy male subjects treated with aspirin (B1665792) (2,600 mg/day) and this compound (800 mg/day), mean fecal blood loss was significantly greater in the aspirin group (4.2 ml/day) compared to the this compound group (1.8 ml/day). karger.com The fecal blood loss in the this compound group did not differ significantly from that observed during the placebo period (0.4 ml/day). karger.com This suggests that this compound may be associated with a lower risk of gastrointestinal bleeding compared to aspirin. karger.com

Preclinical studies in rats comparing the dose required to produce lesions in 50% of animals showed that this compound had a higher safety margin compared to indomethacin (B1671933) and ketoprofen (B1673614). nih.gov The dose of this compound producing lesions in 50% of rats was 200 mg/kg, while similarly obtained safety margins were 9.0 for indomethacin, 78 for acetyl-salicylic acid, and 102 for ketoprofen relative to their analgesic ED50 values. nih.gov

Studies involving dextran (B179266) conjugates of this compound have demonstrated a remarkable reduction in the ulcerogenic index compared to the parent this compound. researchgate.netbioline.org.brnih.gov For example, this compound showed an ulcerogenic index of 31.0 in rats after seven days of administration, while a this compound-dextran conjugate (SD-110) had an ulcerogenic index of 6.06. researchgate.netbioline.org.br

Here is a table summarizing comparative gastrointestinal lesion data from a preclinical study in rats:

| Compound | Dose for 50% Lesions (mg/kg) | Analgesic ED50 (mg/kg) | Safety Margin (Lesion Dose / ED50) |

| This compound | 200 | 0.074 | 2700 |

| Indomethacin | - | - | 9.0 |

| Acetyl-salicylic acid | - | - | 78 |

| Ketoprofen | - | - | 102 |

Note: Data for Indomethacin, Acetyl-salicylic acid, and Ketoprofen are presented as safety margins relative to their respective analgesic ED50 values in the acetic acid-induced writhing test in rats, as reported in the source. nih.gov

Here is a table summarizing ulcerogenic indices from a study on dextran conjugates in rats:

| Compound | Ulcerogenic Index (7 days administration) |

| This compound | 31.0 |

| This compound-Dextran Conjugate (SD-110) | 6.06 |

Hypersensitivity Reactions

Hypersensitivity reactions to this compound have been reported, although rarely. drugs.comdrugs.com Contact dermatitis has been associated with topically administered this compound. drugs.comdrugs.com As mentioned in the context of interstitial nephritis, an allergic mechanism has been suspected in some renal complications, supported by findings like eosinophilia and the timing of the reaction relative to drug exposure. drugs.com Photopatch tests can be used to assess potential allergic reactions to this compound. taylorandfrancis.com

Hepatic Considerations

Research into this compound has included investigations into its potential impact on the liver, focusing on the incidence of hepatoma in preclinical models and the role of its metabolites in hepatic effects.

Hepatoma Incidence in Preclinical Models

Preclinical studies are essential for evaluating the potential carcinogenic effects of compounds like this compound. While general information on preclinical models for hepatocellular carcinoma (HCC) exists mdpi.commdpi.comsmccro-lab.com, specific detailed findings regarding this compound and hepatoma incidence in these models were not prominently available in the search results. Some sources mention preclinical studies in the context of liver cancer research and drug development mdpi.commdpi.comsmccro-lab.comupes.ac.ingoogleapis.com, but a direct link with data on this compound causing hepatoma in preclinical models was not established within the provided snippets.

Role of S-Oxide Metabolites in Hepatic Effects

The metabolism of this compound involves the formation of metabolites, including S-oxide metabolites drugbank.comhmdb.ca. The proposed mechanism for the induction of hepatotoxicity by some thiophene-containing drugs, including this compound, involves the formation of S-oxide metabolites. These metabolites are suggested to be reactive and can undergo Michael-type addition with nucleophiles, potentially leading to covalent binding to proteins at the thiophene (B33073) ring researchgate.netresearchgate.net. This covalent binding is hypothesized to contribute to toxicity researchgate.net. This compound S-oxide is a known human metabolite of this compound drugbank.comnih.gov.

Bleeding Tendency and Thrombocyte Aggregation

This compound has been studied for its effects on hemostasis, specifically its influence on bleeding tendency and thrombocyte (platelet) aggregation.

This compound, as an inhibitor of prostaglandin (B15479496) biosynthesis, has been shown to affect platelet function in various species after in vivo administration nih.gov. In guinea-pigs, single oral doses of this compound reduced platelet aggregation induced by collagen and Thrombofax in a dose-dependent manner, as well as secondary ADP aggregation nih.gov. In dogs, a single oral dose of this compound demonstrated an effect on collagen-induced aggregation that began 30 minutes post-administration and lasted for at least 8 hours nih.gov. Plasma coagulation parameters were not affected by this compound in dogs nih.gov. In rats, this compound prolonged tail bleeding times but did not alter fibrinolysis or platelet adhesion to glass beads nih.gov. Sub-chronic administration of relatively high doses in rats resulted in the potentiation of the anticoagulant effect of warfarin (B611796) nih.gov.

In in vitro experiments, this compound inhibited human platelet aggregation induced by collagen, adrenaline, and arachidonic acid in a concentration-dependent manner popline.org. Its inhibitory effect on collagen-induced platelet aggregation was comparable to that of indomethacin popline.org. This compound inhibited thrombin-induced aggregation more effectively than indomethacin popline.org. While the primary wave of ADP-induced aggregation remained unchanged, the rate of disaggregation was enhanced by both this compound and indomethacin popline.org. Studies on platelet factor-4 and 14C-serotonin release indicated that this compound and indomethacin reduced the platelet release reaction popline.org. It is suggested that this compound inhibits the platelet release reaction by inhibiting prostaglandin biosynthesis in platelets popline.org. Unlike indomethacin and flufenamic acid, this compound did not affect fibrinolysis or thrombin clotting activity in these in vitro studies popline.org.

The potential for increased bleeding time due to interference with thrombocyte aggregation is a consideration with nonsteroidal anti-inflammatory drugs (NSAIDs), including this compound nih.gov. Reports have indicated that ocularly applied NSAIDs may lead to an increased bleeding tendency of ocular tissues in conjunction with ocular surgery nih.gov. It is recommended that this compound be used with caution in patients with bleeding tendencies and those receiving anticoagulants nih.gov. While inhibition of platelet aggregation by this compound has been noted, some sources suggest this effect is transient and reversible, potentially having limited clinical significance karger.com.

Data on the effects of this compound on platelet aggregation from in vitro studies are summarized in the table below:

| Inducing Agent | Effect of this compound on Human Platelet Aggregation (in vitro) | Comparison to Indomethacin |

| Collagen | Inhibited (concentration-dependent) | Equally inhibitory |

| Adrenaline | Inhibited (concentration-dependent) | Not specified |

| Arachidonic Acid | Inhibited (concentration-dependent) | Not specified |

| Thrombin | Inhibited | More inhibited than indomethacin |

| ADP (primary wave) | Unchanged | Unchanged |

| ADP (disaggregation) | Enhanced rate | Enhanced rate |

Table: In Vitro Effects of this compound on Human Platelet Aggregation popline.org

Synthesis and Chemical Modification Studies of Suprofen

Synthetic Methodologies and Pathways

The synthesis of Suprofen, like other 2-arylpropionic acids, can be achieved through various chemical routes. Several methods have been developed for its preparation. nih.gov

Sequential Double Carbonylation Approaches

A notable approach to synthesizing this compound involves a sequential double carbonylation process. This method can start from readily available aryl halides and arylboronic acids. researchgate.netresearchgate.net The sequence typically involves a carbonylative Suzuki coupling followed by a hydroxycarbonylation reaction. researchgate.net Palladium catalyst systems are often employed in these reactions to achieve good selectivity and high yields of 2-arylpropionic acids, including this compound. researchgate.netresearchgate.net One reported two-step, one-pot procedure utilizes a tandem carbonylative Suzuki coupling and subsequent hydroxycarbonylation. researchgate.net Another method involves the reaction of 2-bromothiophene (B119243) with 4-vinylphenylboronic acid in the presence of carbon monoxide to yield a diarylketone, which is then hydroxycarbonylated in a single step to produce this compound. mdpi.com

Thienyl Ketone Synthesis

The synthesis of the thienyl ketone moiety, a key structural component of this compound, can be achieved through various methods. One method involves the reaction of 2-thiophenecarbonyl chloride with fluorobenzene (B45895) in the presence of aluminum chloride to yield (4-fluorophenyl)(2-thienyl)ketone. drugfuture.com This intermediate can then be further functionalized. Another pathway for synthesizing the thienyl ketone involves the condensation of thiophene (B33073) and 4-ethylbenzoyl chloride using a Lewis acid like SnCl₄. drugfuture.com Palladium-catalyzed cross-coupling reactions have also been developed for the synthesis of thienyl ketones, involving the reaction of thiophene-2-carbonyl chlorides with aryl or heteroaryl-boronic acids. researchgate.netresearchgate.nettandfonline.com

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies explore the relationship between the chemical structure of this compound and its biological activity. wikipedia.org These studies aim to understand how modifications to the molecule affect its properties. wikipedia.org

Impact of Thiophene Moiety on Metabolism and Toxicity

The thiophene ring in this compound is considered a structural alert in medicinal chemistry due to its potential for metabolic activation by cytochrome P450 enzymes (CYP450). researchgate.netcolab.wsresearchgate.netnih.gov This metabolism can lead to the formation of reactive intermediates, such as thiophene S-oxides and thiophene epoxides. researchgate.netcolab.wsresearchgate.net These reactive metabolites are electrophilic and can covalently bind to proteins, which has been implicated in the toxicity observed with some thiophene-containing drugs. researchgate.netcolab.wsresearchgate.netnih.gov Studies suggest that epoxidation may be thermodynamically and kinetically more favorable than S-oxidation in the CYP450-catalyzed metabolism of thiophenes. colab.wsresearchgate.net For this compound, conjugation with glutathione (B108866) has been observed, occurring on the intact thiophene ring, likely via a thioether linkage, providing evidence for the formation of an electrophilic intermediate during its metabolism by P450 2C9. nih.govebi.ac.uk The formation of a pyridazine (B1198779) adduct upon addition of semicarbazide (B1199961) also suggests the generation of an electrophilic γ-thioketo-α,β-unsaturated aldehyde. nih.govebi.ac.uk

Development of Derivatives with Modified Properties

The development of this compound derivatives has been explored to potentially modify its properties. This can involve altering different parts of the molecule while retaining or improving desired activities and potentially reducing undesirable effects. The synthesis of deuterated this compound derivatives has been reported for use as internal standards in metabolic studies. nih.gov These include derivatives with deuterium (B1214612) labeling at different positions. nih.gov The synthesis of an α-methyl-4-(2'-thienyl-carbonyl)phenyl acetic acid derivative, specifically p-acetamido phenol (B47542) α-methyl-4(2'-thienyl-carbonyl)phenyl acetate, has also been described. google.com

Conjugate Chemistry

This compound has been utilized in conjugate chemistry, primarily to modify its physicochemical and biological properties. Conjugates of this compound have been synthesized by reacting its acylimidazol derivatives with dextrans of different molecular weights. ebi.ac.ukingentaconnect.combioline.org.br This process involves activating the carboxylic group of this compound using carbonyldiimidazole (CDI) to form an acylimidazol intermediate, which is then condensed with the hydroxyl groups of dextran (B179266) to form ester conjugates. ingentaconnect.combioline.org.br The resulting conjugates have been characterized by spectroscopic methods such as IR and NMR, confirming the formation of the ester linkage. ebi.ac.ukingentaconnect.combioline.org.br Studies on the hydrolysis of these dextran conjugates in different buffer solutions and human plasma have shown that hydrolysis follows first-order kinetics, with faster hydrolysis observed at higher pH. ebi.ac.ukingentaconnect.combioline.org.br The degree of substitution of this compound on the dextran varied depending on the molecular weight of the dextran used. ingentaconnect.combioline.org.br

| Conjugate Type | Dextran Molecular Weight | Degree of Substitution (%) |

| This compound-Dextran | 40,000 | 7.5 - 9.0 |

| This compound-Dextran | 60,000 | 7.5 - 9.0 |

| This compound-Dextran | 110,000 | 7.5 - 9.0 |

| This compound-Dextran | 200,000 | 7.5 - 9.0 |

| Conjugate Hydrolysis Conditions | pH | Hydrolysis Rate | Kinetics |

| Buffer Solution | 1.2 | Not specified | First order |

| Buffer Solution | 7.4 | Slower | First order |

| Human Plasma | 7.4 | Slower | First order |

| Buffer Solution | 9.0 | Faster | First order |

Conjugation with polymers like dextran has been explored as a strategy to potentially improve the physicochemical properties and reduce certain side effects associated with the parent drug. ingentaconnect.combioline.org.br

Synthesis of Dextran Conjugates

Dextran conjugates of this compound have been synthesized by reacting this compound with carbonyldiimidazole (CDI) to form an activated acylimidazole intermediate. ingentaconnect.combioline.org.brajol.info This acylimidazole is then condensed in situ with dextrans of varying molecular weights, such as 40,000, 60,000, and 110,000, to form the drug-dextran conjugates. ingentaconnect.combioline.org.brajol.info The synthesis typically involves activating the carboxylic group of this compound using CDI, which then condenses with the hydroxyl groups of dextran to form ester conjugates. bioline.org.br The structures of the synthesized conjugates are confirmed using spectroscopic methods like IR and NMR spectroscopy. ingentaconnect.combioline.org.brajol.info The degree of substitution, representing the percentage of dextran repeating units conjugated with this compound, has been reported to be between 7.5% and 9.0%. ingentaconnect.comnih.govbioline.org.brajol.info

Evaluation of Conjugates for Modified Pharmacological and Safety Profiles

The dextran conjugates of this compound have been evaluated for their biological activities, including in vitro hydrolysis and in vivo pharmacological effects such as analgesic and antipyretic activity, as well as ulcerogenic potential. bioline.org.brajol.inforesearchgate.net

In vitro hydrolysis studies of this compound-dextran conjugates have shown faster hydrolysis at pH 9.0 compared to pH 7.4 buffer solution and 80% human plasma (pH 7.4). nih.govbioline.org.brajol.info The hydrolysis process follows first-order kinetics. nih.govbioline.org.brajol.info

Evaluation of pharmacological activity in albino rats indicated that this compound-dextran conjugates exhibited comparable analgesic and antipyretic activities to the parent drug. bioline.org.brajol.inforesearchgate.net For instance, a this compound-dextran conjugate with a molecular weight of 110,000 (SD-110) showed 41.50% analgesic activity compared to 44.30% for parent this compound. bioline.org.brajol.inforesearchgate.net Similar findings were observed for antipyretic activity. bioline.org.brajol.inforesearchgate.net

A significant finding in the evaluation of these conjugates is the remarkable reduction in ulcerogenic index compared to parent this compound. ingentaconnect.comnih.gov Parent this compound has been shown to cause deep ulceration, swelling, and high intensity perforation in the gastric mucosa in rats, with an ulcerogenic index of 31.0 after seven days of administration. bioline.org.brajol.inforesearchgate.net In contrast, the SD-110 conjugate showed a significantly lower ulcerogenic index of 6.06. bioline.org.brajol.inforesearchgate.net Other conjugates like SD-40 and SD-60 also showed reduced ulcerogenic indices (9.83 and 9.90, respectively) compared to the parent drug. bioline.org.br These results suggest that conjugation with dextran can potentially mitigate the gastrointestinal side effects associated with this compound. ingentaconnect.comnih.gov

Table 1: Comparison of Pharmacological Activity and Ulcerogenic Index

| Substance | Analgesic Activity (%) | Antipyretic Activity | Ulcerogenic Index |

| This compound | 44.30 bioline.org.brajol.inforesearchgate.net | Comparable bioline.org.brajol.inforesearchgate.net | 31.0 bioline.org.brajol.inforesearchgate.net |

| This compound-Dextran (SD-110) | 41.50 bioline.org.brajol.inforesearchgate.net | Comparable bioline.org.brajol.inforesearchgate.net | 6.06 bioline.org.brajol.inforesearchgate.net |

| This compound-Dextran (SD-40) | Not specified | Not specified | 9.83 bioline.org.br |

| This compound-Dextran (SD-60) | Not specified | Not specified | 9.90 bioline.org.br |

Note: Antipyretic activity was reported as comparable to the parent drug for the conjugates, specific percentage values were not consistently available across snippets.

Photodegradation Mechanisms

This compound, like other NSAIDs containing thiophene moieties, can undergo photodegradation when exposed to UV radiation. nih.govresearchgate.netacs.orgnih.gov This process can lead to the formation of various photoproducts and reactive species. nih.govnih.gov

Degradation Pathways of Thiophene-Containing NSAIDs

The photodegradation of this compound, a thiophene-containing NSAID, has been studied using methods like density functional theory. researchgate.netacs.orgnih.govacs.org The initial step in the photodegradation involves the excitation of the drug molecule, in either its neutral or deprotonated form, to the first excited singlet state (S1), followed by intersystem crossing (ISC) to the first excited triplet state (T1). acs.org

A significant degradation pathway for this compound, particularly from the deprotonated species at physiological pH, is spontaneous decarboxylation from the triplet state. researchgate.netacs.orgnih.govacs.orgnih.gov This process occurs without significant energy barriers from the corresponding deprotonated triplet states, similar to other photolabile NSAIDs like ketoprofen (B1673614) and tiaprofenic acid. researchgate.netacs.orgacs.orgnih.gov In deaerated buffered solutions (pH 7.4), photolysis of this compound at 310-390 nm primarily leads to a decarboxylation process, forming p-ethylphenyl 2-thienyl ketone. nih.gov In aerated solutions, in addition to p-ethylphenyl 2-thienyl ketone, other photoproducts such as p-acetylphenyl 2-thienyl ketone and p-(1-hydroxyethyl)phenyl-2-thienyl ketone are formed. nih.gov

The presence of β-cyclodextrin has been shown to increase the photodegradation quantum yields of this compound, enhancing the efficiency of the photodecarboxylation process. researchgate.net This effect is attributed to the inclusion of this compound within the β-cyclodextrin cavity, which affects the energy of the drug's lowest excited states. researchgate.net

Formation of Reactive Species from Photodegradation

Exposure of this compound to UV radiation results in the formation of radicals and reactive oxygen species (ROS). nih.govnih.gov The photodegradation mechanism can involve the formation of a closed-shell decarboxylated ethyl species. researchgate.netacs.org Furthermore, the process can lead to the generation of peroxyl radicals, which are capable of initiating lipid peroxidation reactions. researchgate.netacs.org

Studies on photohemolysis sensitized by this compound indicate the involvement of free radicals and, to a lesser extent, singlet oxygen and hydroxyl radicals in the process. nih.gov The rate of this compound photodegradation decreases in the presence of oxygen and increases in the presence of hydrogen donors, suggesting the involvement of radical mechanisms. nih.gov The proposed mechanism for this compound photodegradation and associated hemolysis suggests that cell damage is primarily caused by the direct attack of drug radicals, with secondary contributions from singlet oxygen and hydroxyl radicals. nih.gov

Topically applied antioxidants such as vitamin C, N-acetyl-L-cysteine, and L-cysteine ethylester have demonstrated protection against UVA-induced photodegradation of this compound in ex vivo pigskin. nih.gov These antioxidants are believed to protect by scavenging radicals and ROS. nih.gov

Table 2: Photodegradation Products of this compound

| Conditions | Major Photoproducts |

| Deaerated buffered solutions (pH 7.4), 310-390 nm | p-ethylphenyl 2-thienyl ketone nih.gov |

| Aerated solutions, 310-390 nm | p-ethylphenyl 2-thienyl ketone, p-acetylphenyl 2-thienyl ketone, p-(1-hydroxyethyl)phenyl-2-thienyl ketone nih.gov |

Preclinical Research and in Vitro Investigations

Animal Models of Pain and Inflammation

Animal models play a crucial role in the preclinical evaluation of potential analgesic and anti-inflammatory agents. Suprofen's efficacy has been assessed in several such models, mimicking different aspects of pain and inflammation.

The rat adjuvant arthritis flexion test is a pathologically induced hyperalgesic model used to evaluate the antinociceptive properties of compounds. In this assay, this compound has been characterized as an orally effective, non-narcotic analgesic. Studies have demonstrated a rapid onset and a duration of activity lasting approximately 4 hours. This compound exhibited potent activity in this model, being reported as 50 times more potent than acetaminophen (B1664979), five times more potent than codeine, and equipotent to other peripheral analgesics like zomepirac (B1201015) and diflunisal. researchgate.netnih.gov Combination experiments have indicated that this compound can potentiate the analgesic effects of acetaminophen. nih.gov Unlike morphine, the analgesic effect of this compound in this model was not blocked by naloxone, suggesting a distinct mechanism of action. nih.govmedkoo.com